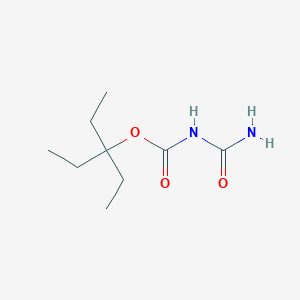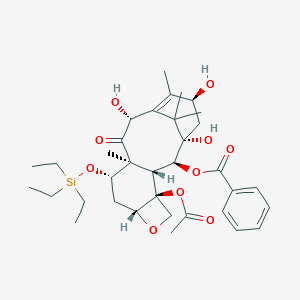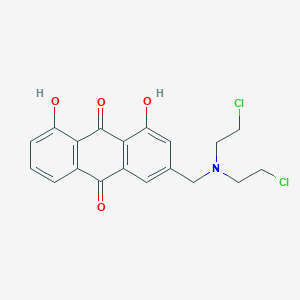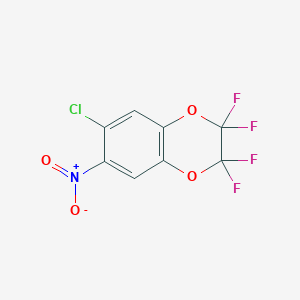
1,1-Diethylpropyl (aminocarbonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethylpropyl (aminocarbonyl)carbamate, also known as DEPC, is a chemical compound that is commonly used as a reagent in biochemical research. It is a white crystalline powder that is soluble in water and has a molecular weight of 203.27 g/mol. DEPC is widely used in the synthesis of nucleic acids and proteins, as well as in the study of enzyme kinetics and protein structure.
作用機序
1,1-Diethylpropyl (aminocarbonyl)carbamate modifies RNA by reacting with the imidazole group of histidine residues, which are present in RNase enzymes. This modification inhibits the activity of RNase enzymes, thus preventing RNA degradation. This compound treatment can also modify proteins and enzymes by reacting with histidine residues, which can affect their function and structure.
Biochemical and physiological effects:
This compound treatment can have a range of effects on biochemical and physiological systems. In RNA studies, this compound treatment can prevent RNA degradation and improve the accuracy of RNA analysis. In protein studies, this compound treatment can modify the function and structure of proteins and enzymes, which can provide insights into their mechanisms of action.
実験室実験の利点と制限
The advantages of 1,1-Diethylpropyl (aminocarbonyl)carbamate treatment include its ability to selectively modify histidine residues in RNA, proteins, and enzymes, which can be useful for studying their function and structure. However, this compound treatment can also have limitations, such as its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on 1,1-Diethylpropyl (aminocarbonyl)carbamate. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the use of this compound in the study of protein-protein interactions and enzyme kinetics. Additionally, there is potential for the use of this compound in the development of new RNA-based therapies for diseases such as cancer and viral infections.
合成法
1,1-Diethylpropyl (aminocarbonyl)carbamate can be synthesized by reacting diethylpropylamine with phosgene in the presence of a base such as triethylamine or pyridine. The resulting product is then treated with urea to form the carbamate group, yielding this compound.
科学的研究の応用
1,1-Diethylpropyl (aminocarbonyl)carbamate is commonly used as a reagent in biochemical research to modify RNA and prevent RNase contamination. It is also used to modify proteins and enzymes in order to study their function and structure. This compound treatment can selectively modify histidine residues in proteins, which can be useful for studying enzyme kinetics and protein-protein interactions.
特性
CAS番号 |
120613-84-5 |
|---|---|
分子式 |
C9H18N2O3 |
分子量 |
202.25 g/mol |
IUPAC名 |
3-ethylpentan-3-yl N-carbamoylcarbamate |
InChI |
InChI=1S/C9H18N2O3/c1-4-9(5-2,6-3)14-8(13)11-7(10)12/h4-6H2,1-3H3,(H3,10,11,12,13) |
InChIキー |
YTWWLMBASCAAMB-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)OC(=O)NC(=O)N |
正規SMILES |
CCC(CC)(CC)OC(=O)NC(=O)N |
同義語 |
3-Pentanol,3-ethyl-,allophanate(6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)






